4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride 4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16253075
InChI: InChI=1S/C10H7Cl2N3O2S/c11-9-5-6-13-10(15-9)14-7-1-3-8(4-2-7)18(12,16)17/h1-6H,(H,13,14,15)
SMILES:
Molecular Formula: C10H7Cl2N3O2S
Molecular Weight: 304.15 g/mol

4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride

CAS No.:

Cat. No.: VC16253075

Molecular Formula: C10H7Cl2N3O2S

Molecular Weight: 304.15 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride -

Specification

Molecular Formula C10H7Cl2N3O2S
Molecular Weight 304.15 g/mol
IUPAC Name 4-[(4-chloropyrimidin-2-yl)amino]benzenesulfonyl chloride
Standard InChI InChI=1S/C10H7Cl2N3O2S/c11-9-5-6-13-10(15-9)14-7-1-3-8(4-2-7)18(12,16)17/h1-6H,(H,13,14,15)
Standard InChI Key RIEDOERRCUUHPW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC2=NC=CC(=N2)Cl)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride (molecular formula: C11H8Cl2N3O2S\text{C}_{11}\text{H}_8\text{Cl}_2\text{N}_3\text{O}_2\text{S}) consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and linked via an amino group to a benzenesulfonyl chloride moiety. The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) confers high reactivity, making the compound a valuable intermediate in nucleophilic substitution reactions .

Key structural attributes inferred from analogs include:

  • Pyrimidine ring: The 4-chloro substitution enhances electrophilicity, facilitating cross-coupling reactions .

  • Sulfonyl chloride group: This functional group is prone to hydrolysis and reacts with amines to form sulfonamides, a common motif in drug design .

A comparative analysis with the structurally related 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile (CAS 244768-32-9) reveals similarities in the pyrimidine-amine linkage but differences in the aromatic substituent (sulfonyl chloride vs. nitrile) . The nitrile analog has a molecular weight of 230.653 g/mol and a density of 1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3, suggesting that the sulfonyl chloride variant would exhibit a higher molecular weight ( 300g/mol~300 \, \text{g/mol}) due to the heavier sulfur and oxygen atoms .

Synthetic Pathways and Reaction Mechanisms

Chlorination of Pyrimidine Precursors

The synthesis of pyrimidine derivatives often begins with halogenation. For example, 4-chloropyridin-2-amine (CAS 19798-80-2) is synthesized using NN-chlorosuccinimide (NCS) in ethyl acetate or DMF, yielding 66–75% under optimized conditions . By analogy, the 4-chloro substituent in the target compound could be introduced via similar electrophilic chlorination using NCS or NN-iodosuccinimide (NIS) .

Representative Reaction:

Pyrimidine precursor+NCSDMF, 20°C4-Chloro-pyrimidine derivative[2]\text{Pyrimidine precursor} + \text{NCS} \xrightarrow{\text{DMF, 20°C}} \text{4-Chloro-pyrimidine derivative} \quad[2]

Physicochemical Properties and Stability

Based on the nitrile analog , the target compound is expected to exhibit:

  • Melting Point: >200C>200^\circ \text{C} (dec.) due to strong intermolecular interactions from the sulfonyl group.

  • Solubility: Low water solubility (<1mg/mL<1 \, \text{mg/mL}) but high solubility in polar aprotic solvents like DMF or DMSO.

  • Thermal Stability: Decomposition above 300C300^\circ \text{C}, consistent with sulfonyl chlorides’ tendency to release SO2\text{SO}_2 and HCl\text{HCl} upon heating .

Table 1: Comparative Physicochemical Data

Property4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl Chloride (Predicted)4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile
Molecular Weight (g/mol)~300230.653
Density (g/cm³)1.5–1.71.4 ± 0.1
Boiling Point (°C)>400441.0 ± 51.0

Applications in Pharmaceutical Chemistry

Sulfonyl chlorides are pivotal in synthesizing sulfonamides, which are prevalent in antibiotics and antivirals . The target compound’s pyrimidine core aligns with kinase inhibitors (e.g., imatinib analogs), suggesting potential use in oncology .

Case Study: The nitrile analog (CAS 244768-32-9) is utilized in fluorescent probes, indicating that the sulfonyl chloride variant could serve as a precursor for bioconjugation or diagnostic agents .

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